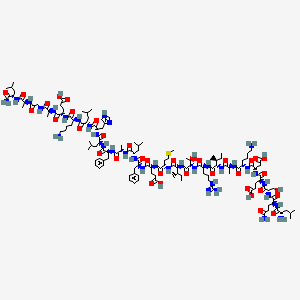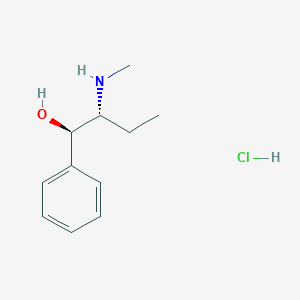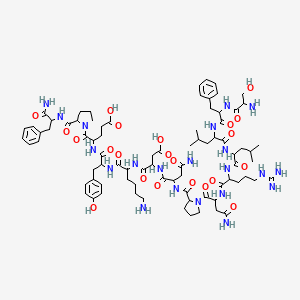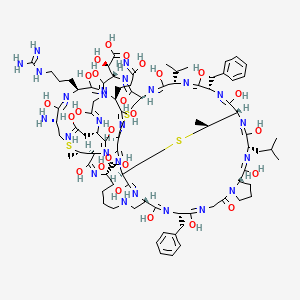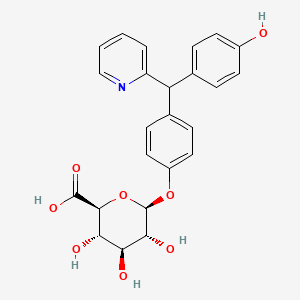
Desacetyl Bisacodyl |A-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Desacetyl Bisacodyl A-D-Glucuronide has a molecular formula of C24H23NO8 . The exact mass is 453.14236669 g/mol and the monoisotopic mass is also 453.14236669 g/mol .Physical And Chemical Properties Analysis
Desacetyl Bisacodyl A-D-Glucuronide has a molecular weight of 453.4 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 9 . The Rotatable Bond Count is 6 . The Topological Polar Surface Area is 150 Ų .Wissenschaftliche Forschungsanwendungen
Glucuronidation in Drug Metabolism
Glucuronidation is a major drug-metabolizing reaction, playing a crucial role in the metabolism and excretion of numerous drugs. It involves the conjugation of glucuronic acid with drugs or their metabolites, enhancing their solubility and excretion. This process is critical for the detoxification and removal of drugs and endogenous substances from the body. The significance of monitoring glucuronide metabolite concentrations is highlighted in therapeutic drug monitoring to optimize therapeutic outcomes and manage indirect effects on parent drug pharmacokinetics. Factors such as genetic polymorphisms, disease processes, age, and drug-drug interactions can modulate the disposition of glucuronide metabolites, indicating the complex interplay in drug metabolism and the importance of personalized medicine approaches (Shipkova & Wieland, 2005).
Biological Activities of Derivatized D-Glucans
D-Glucans, through chemical modifications such as derivatization, can exhibit varied biological activities. These modifications enhance solubility and potentially alter biological activities, including antioxidation, anticoagulation, and antitumoral effects. This underscores the potential of chemical alterations in pharmaceutical development to enhance drug efficacy and specificity. The exploration of derivatized compounds for therapeutic applications emphasizes the importance of chemical modifications in drug development and the potential relevance to the pharmacological activity of Desacetyl Bisacodyl A-D-Glucuronide derivatives (Kagimura et al., 2015).
Wirkmechanismus
Target of Action
The primary target of Desacetyl Bisacodyl A-D-Glucuronide is the parasympathetic nerves in the colon . These nerves play a crucial role in regulating bowel movements and intestinal secretions .
Mode of Action
Desacetyl Bisacodyl A-D-Glucuronide is deacetylated to the active bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) by an intestinal deacetylase . BHPM can stimulate parasympathetic nerves in the colon directly to increase motility and secretions . This interaction results in enhanced bowel movements and increased water content in the stool .
Pharmacokinetics
The apparent plasma clearance of the active metabolite, BHPM, in lactating women after a single 10 mg oral dose is 272 mL/min and after multiple doses is 412 mL/min . This indicates that the compound has good bioavailability and is efficiently excreted from the body.
Result of Action
The result of the compound’s action is the relief of occasional constipation and irregularity . By stimulating the parasympathetic nerves in the colon, Desacetyl Bisacodyl A-D-Glucuronide increases intestinal motility and secretions, leading to enhanced bowel movements and increased water content in the stool .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO8/c26-15-8-4-13(5-9-15)18(17-3-1-2-12-25-17)14-6-10-16(11-7-14)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h1-12,18-22,24,26-29H,(H,30,31)/t18?,19-,20-,21+,22-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVPDCNRRXUDQK-JZOWGYKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747512 |
Source


|
| Record name | 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetyl Bisacodyl |A-D-Glucuronide | |
CAS RN |
31050-47-2 |
Source


|
| Record name | 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)
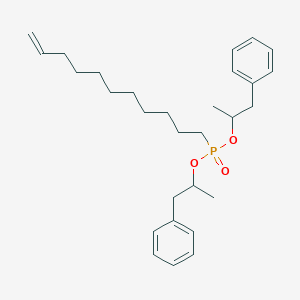
![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)
